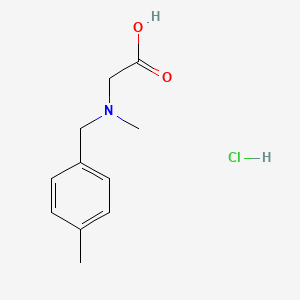

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride

Vue d'ensemble

Description

“N-Methyl-N-(4-methylbenzyl)glycine hydrochloride” is a chemical compound . It is related to other compounds such as “N-Methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride” and "N-Methyl-N-(4-methylbenzyl)guanidine hemisulfate" .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes compounds like “N-Methyl-N-(4-methylbenzyl)glycine hydrochloride”, involves the ring-opening polymerization (ROP) of -carboxy anhydrides (NCAs) of α-substituted amino acids and -methylated NCAs of -unsubstituted glycine derivatives (NNCAs) .Applications De Recherche Scientifique

Chromatographic Behavior and Extracting Performance

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride demonstrates interesting properties in chromatographic processes. For instance, Li Gai (2000) studied the extracting performance of N,N dibenzyl glycine and N,N diphenyl glycine as stationary phases in chromatography, highlighting their effectiveness in the extraction of noble metal ions (Li Gai, 2000).

Synthesis of Peptide Nucleic Acid Monomers

The compound plays a role in the synthesis of peptide nucleic acid monomers. Wojciechowski and Hudson (2008) described a synthesis method starting from N-(2-aminoethyl)glycine, showcasing the compound's utility in this field (F. Wojciechowski & R. Hudson, 2008).

Synthesis of Optically Active Organic Compounds

In the synthesis of optically active organic compounds, N-Methyl-N-(4-methylbenzyl)glycine hydrochloride is instrumental. Okawara and Harada (1973) demonstrated its use in the formation of optically active alanine, a crucial amino acid (T. Okawara & K. Harada, 1973).

Anthelmintic Properties

G. Soo-Hoo (1952) discovered that N- (p-arsenosobenzyl) glycine amide hydrochloride possesses significant anthelmintic properties, indicating its potential in parasitic treatments (G. Soo-Hoo, 1952).

Polymer Synthesis

In polymer chemistry, this compound contributes to the synthesis of optically active polymers. Oishi, Kagawa, and Fujimoto (1993) synthesized an optically active polymer using a derivative of N-Methyl-N-(4-methylbenzyl)glycine (T. Oishi, Kensoh Kagawa, & M. Fujimoto, 1993).

Involvement in Methyl Group Metabolism

The compound's derivative, Glycine N-methyltransferase (GNMT), is significant in methyl group metabolism and liver health. Studies like those by Luka et al. (2006) and Heady and Kerr (1973) delve into the biochemical properties and functions of GNMT, indicating its role in cellular processes (Z. Luka et al., 2006), (J. E. Heady & S. Kerr, 1973).

Rare Earth Elements Extraction

Li Gai's (1999) study demonstrates its extracting capabilities for rare earth elements, showing its potential in material sciences (Li Gai, 1999).

Chelating Characteristics

In the field of chelating agents, compounds like N-Methyl-N-(4-methylbenzyl)glycine demonstrate the ability to bind metal ions, as researched by D′alelio, Hofman, and Zeman (1969) (G. F. D′alelio, E. T. Hofman, & J. Zeman, 1969).

Enhancing Excitatory Amino Acid Receptor Complex Binding

Reynolds, Murphy, and Miller (1987) explored how the compound affects the binding of excitatory amino acid antagonist MK-801 to rat brain receptors, highlighting its neurological implications (I. Reynolds, S. N. Murphy, & R. Miller, 1987).

Synthesis of Indolyl N-substituted Glycines

Metabolism Studies in Various Species

The compound is also useful in metabolism studies across different species, as shown by Wold, Smith, and Williams (1973), who examined its metabolism and excretion in various animals (J. Wold, R. Smith, & R. T. Williams, 1973).

Structural Analysis in Crystallography

Purandara, Foro, and Thimme Gowda (2018) conducted structural analyses of derivatives of N-Methyl-N-(4-methylbenzyl)glycine, showing its utility in crystallography (H. Purandara, S. Foro, & B. Thimme Gowda, 2018).

Radiopharmaceuticals Synthesis

The synthesis of radiopharmaceuticals also involves this compound, as indicated by Ekhato and Huang (1994) in their study on phenylmethyl N-methyl (carboxy-14C) glycine hydrochloride (I. Ekhato & C. C. Huang, 1994).

Environmental Toxicology Research

In environmental toxicology, its derivatives are used to study the effects of toxins like benzo(a)pyrene, as researched by Fang et al. (2010) in Fundulus heteroclitus embryos (X. Fang, Wu Dong, C. Thornton, B. Scheffler, & K. Willett, 2010).

Acid-Base Behavior Analysis

Johnston's (1906) investigation into the basic and acidic constants of amino acids including derivatives of glycine highlights its importance in fundamental chemistry (J. Johnston, 1906).

Safety and Hazards

Propriétés

IUPAC Name |

2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWHVQVXZJOGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-(4-methylbenzyl)glycine hydrochloride | |

CAS RN |

1609402-80-3 | |

| Record name | Glycine, N-methyl-N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

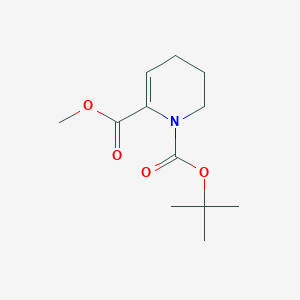

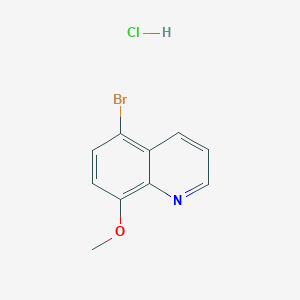

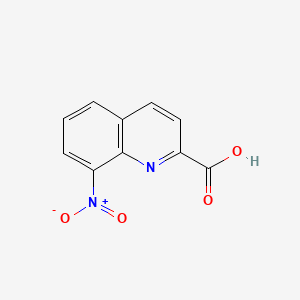

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride](/img/structure/B3059962.png)

![1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate](/img/structure/B3059964.png)

![1H-indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-](/img/structure/B3059971.png)